1-butyl-6-oxo-N-(prop-2-en-1-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with the molecular formula C12H17N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,6-dihydropyridazine-3-carboxylic acid with allyl bromide and butylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The allyl and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield n-Allyl-1-butyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide, while reduction can produce n-Allyl-1-butyl-6-hydroxy-1,6-dihydropyridazine-3-carboxamide .
Scientific Research Applications
n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate
Uniqueness
n-Allyl-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both allyl and butyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-butyl-6-oxo-N-prop-2-enylpyridazine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-5-9-15-11(16)7-6-10(14-15)12(17)13-8-4-2/h4,6-7H,2-3,5,8-9H2,1H3,(H,13,17) |
InChI Key |
BNLFXUBVYFIRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NCC=C |
Origin of Product |
United States |
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